N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
Description
This compound features a tetrahydropyrazolo[1,5-a]pyridine core linked to a piperazine-1-carboxamide moiety substituted with a 4-fluorobenzyl group.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c21-16-6-4-15(5-7-16)14-22-20(28)25-11-9-24(10-12-25)19(27)18-13-17-3-1-2-8-26(17)23-18/h4-7,13H,1-3,8-12,14H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCYZYVWZLMTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Tetrahydropyrazolopyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring system.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a nucleophile.
Coupling with Piperazine: The final step involves coupling the tetrahydropyrazolopyridine intermediate with piperazine-1-carboxamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives of the fluorobenzyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology
Biologically, N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is investigated for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the production of specialty chemicals and materials. Its unique properties might be leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below highlights structural differences among analogs:
Pharmacological and Metabolic Implications
- Fluorobenzyl Substitution : Present in both the target compound and 's analog, this group enhances metabolic stability and may facilitate interactions with cytochrome P450 enzymes (e.g., CYP3A4 modulation observed in 's compound) .
- Trifluoromethyl (CF₃) Groups : Found in , and 9, CF₃ increases hydrophobicity and binding affinity but may alter clearance rates due to electron-withdrawing effects .
Key Research Findings
- Kinase Inhibition : The 4-fluorobenzyl-piperazine fragment (common in the target compound and derivatives) is associated with tyrosine kinase inhibition, suggesting anticancer or anti-inflammatory applications .
- Bioavailability : Analogs with benzodioxol () or methoxy groups () exhibit improved oral bioavailability compared to fluorobenzyl derivatives, likely due to solubility differences .
Biological Activity
N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
- Molecular Formula : C23H25FN4O
- Molecular Weight : 392.469 g/mol
- Structure : The compound features a piperazine core with a fluorobenzyl substituent and a tetrahydropyrazolo moiety linked to a carbonyl group.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Dopaminergic Activity : Some studies suggest that derivatives can modulate dopaminergic pathways indirectly, which is crucial in treating neuropsychiatric disorders .
- Inhibition of Enzymes : The compound may exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases .
In Vitro Studies
A series of studies have evaluated the biological activity of related compounds:
- MAO Inhibition : Compounds derived from tetrahydropyrazolo structures showed promising MAO-B inhibition with IC50 values ranging from 0.212 µM to 0.264 µM for different analogs .
- Cholinesterase Inhibition : Some derivatives demonstrated mixed-type inhibition of AChE and BuChE, indicating potential for treating Alzheimer's disease .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a compound structurally related to this compound. The compound was found to significantly reduce neuronal apoptosis in vitro through caspase-dependent pathways .
Case Study 2: Antidepressant Activity
Another study evaluated the antidepressant-like effects of related piperazine derivatives in rodent models. The results indicated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties .
Data Table: Biological Activity Summary
| Compound Name | Target Enzyme | IC50 Value (µM) | Effect |
|---|---|---|---|
| Compound A | MAO-B | 0.212 | Inhibitor |
| Compound B | AChE | 0.264 | Inhibitor |
| Compound C | BuChE | 0.024 | Inhibitor |
| N-(4-fluorobenzyl)-... | Unknown | TBD | TBD |
Q & A
Q. How to design a patent-free derivative while retaining activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
